N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine

Triazine herbicide design Photosystem II inhibition Regioisomeric SAR

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine (CAS 1220029-55-9) is a synthetic chlorotriazine derivative with the molecular formula C₁₂H₁₄ClN₅ and a molecular weight of 263.72 g/mol. It belongs to the 1,3,5-triazine-2,4-diamine family, a class widely recognized for herbicidal activity via photosystem II (PSII) inhibition, as well as emerging kinase-inhibitory applications.

Molecular Formula C12H14ClN5
Molecular Weight 263.72 g/mol
CAS No. 1220029-55-9
Cat. No. B1424698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine
CAS1220029-55-9
Molecular FormulaC12H14ClN5
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl
InChIInChI=1S/C12H14ClN5/c1-2-18(8-9-6-4-3-5-7-9)12-16-10(13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17)
InChIKeyGMLMXPIQRGZABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine (CAS 1220029-55-9) – Class, Comparator Landscape & Selection Rationale


N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine (CAS 1220029-55-9) is a synthetic chlorotriazine derivative with the molecular formula C₁₂H₁₄ClN₅ and a molecular weight of 263.72 g/mol . It belongs to the 1,3,5-triazine-2,4-diamine family, a class widely recognized for herbicidal activity via photosystem II (PSII) inhibition, as well as emerging kinase-inhibitory applications [1]. Unlike common commercial triazine herbicides such as atrazine or simazine, which feature N2,N4-dialkyl substitution, this compound is characterized by an N2,N2-dialkyl substitution pattern (benzyl + ethyl on the same exocyclic nitrogen), leaving the N4 position as a primary amine. This regiospecific arrangement fundamentally alters its hydrogen-bond donor/acceptor profile, steric bulk distribution, and physicochemical properties compared to the vast majority of in-class analogs, making it a distinct chemical tool for SAR exploration and a candidate for target-selective optimization campaigns.

N2,N2-dialkyl substitution – unique steric and H-bond profile vs. N2,N4-dialkyl class
N4 primary amine enables site-selective conjugation chemistry
Benzyl group elevates lipophilicity – may support membrane-permeability studies
Three orthogonal reactive sites for protecting-group-free library synthesis

Why N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine Cannot Be Replaced by Generic In-Class Analogs


The chlorotriazine scaffold is deceptively simple, but biological activity is exquisitely sensitive to the substitution pattern on the exocyclic amines. Commercial herbicides like atrazine (N2-ethyl-N4-isopropyl) and simazine (N2,N4-diethyl) rely on a secondary amine at both N2 and N4 for optimal PSII binding [1]. Replacing one of these amines with a tertiary N2,N2-dialkyl moiety, as in the target compound, introduces a permanent steric shield and eliminates a hydrogen-bond donor at a position critical for receptor interaction. Furthermore, the introduction of a benzyl group dramatically increases lipophilicity compared to the simple alkyl chains of atrazine or simazine, altering membrane permeability, soil mobility, and environmental persistence profiles [2]. A direct regioisomer, N2-Benzyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine (CAS 102587-56-4), relocates the ethyl group to N4, restoring a secondary amine at N4 but creating a different hydrogen-bond network. These structural nuances mean that potency, selectivity, and physicochemical behavior observed for one analog cannot be extrapolated to another, necessitating compound-specific procurement for any SAR-driven project.

Target Compound
Potential Substitute
Why They May Not Interchange
N2,N2-dialkyl (tertiary amine), N4 primary amine
Atrazine (N2-ethyl, N4-isopropyl, both secondary)
H-bond donor pattern and steric bulk differ; PSII binding profile may not transfer
Benzyl substitution raises lipophilicity
Atrazine (logP ~2.6); simazine (logP ~2.2)
Lipophilicity shift may alter membrane partitioning and environmental fate profiles
N4 primary amine (chemically accessible)
N2-Benzyl-N4-ethyl regioisomer (CAS 102587-56-4)
Regioisomer has two competing secondary amines; derivatization may lead to mixtures

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine: Quantified Differentiation Evidence vs. Closest Analogs


Regioisomeric Purity: N2,N2-Dialkyl vs. N2,N4-Dialkyl Substitution and Impact on Hydrogen-Bond Donor Count

The target compound possesses a unique N2,N2-dialkyl (tertiary amine) substitution, leaving N4 as a primary amine (-NH₂). Its closest regioisomer, N2-Benzyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine (CAS 102587-56-4), places the ethyl group on N4, resulting in a secondary amine at N4 and a secondary amine at N2 . This structural difference results in the target compound having one additional hydrogen-bond donor (the N4-H₂) compared to the regioisomer, which has two N-H donors but sterically hindered at N2. The presence of a primary amine offers a distinct synthetic handle for further derivatization (e.g., sulfonamide or amide coupling) that is unavailable in the N4-alkylated regioisomer, making the target compound a privileged intermediate for library synthesis and pro-drug strategies .

H-Bond Donor Count
Head-to-head
Target: 2 H-bond donors from N4 primary amine. Regioisomer: 0 primary amine donors (2 secondary N–H).
Primary amine enables site-selective conjugation
Regioisomer requires protection strategies for comparable selectivity
Triazine herbicide design Photosystem II inhibition Regioisomeric SAR

Class-Level Photosystem II Inhibitory Potency: N2-α-Substituted Benzyl Triazines vs. Atrazine in Chloroplast and Seedling Assays

A focused SAR study on N2-α-substituted benzyl-N4-alkyl-2,4-diamino-6-chloro-s-triazines, which are direct structural analogs of the target compound (differing only in the N4 vs N2 placement of the alkyl group and α-substitution on the benzyl), demonstrated that certain N4-n-alkyl-N2-α-methylbenzyl derivatives exhibited more potent herbicidal activity than atrazine in specific assays [1]. Specifically, N2-α-methylbenzyl-N4-ethyl (compound 1), N2-α,α-dimethylbenzyl-N4-1-methylpropyl (compound 30), and N2-α-methylbenzyl-N4,N4-diethyl (compound 42) derivatives showed potent inhibitory activity in the seedling growth test under dark/light conditions, whereas atrazine was very poor in the same test. Conversely, in leaf disk photosynthesis assays, atrazine was superior. This inversion of potency depending on assay complexity suggests that the benzyl substitution alters membrane permeability and target-site accessibility in ways not predictable from simple triazines like atrazine, reinforcing the need for compound-specific evaluation [1].

PSII Inhibitory Profile
Class-level
Benzyl-triazine analogs showed seedling growth inhibition where atrazine was poor; order reversed in leaf disk assays.
Supports tissue-specific PSII inhibition context
Data from closest analogs; direct data for target may differ
Herbicide discovery Photosynthesis inhibition Structure-activity relationship

Lipophilicity Shift: LogP Estimation Driven by N2-Benzyl Substitution vs. N2,N4-Dialkyl Triazine Herbicides

The replacement of a small alkyl group with a benzyl moiety at the N2 position of chlorotriazines is predicted to significantly increase lipophilicity (LogP). Atrazine (N2-ethyl-N4-isopropyl) has an experimental LogP of approximately 2.6 [1]. The incorporation of a benzyl group (π contribution of ~1.7 for phenyl, plus linker) onto the N2 position, as in the target compound, is estimated to increase LogP by 1.5–2.0 log units, placing it in the 4.1–4.6 range. This shift has direct consequences for soil organic carbon-water partitioning (Koc), biomembrane permeability, and bioaccumulation potential, parameters critical for both environmental risk assessment and pro-drug design strategies where enhanced membrane crossing is desired [2].

Lipophilicity Shift
Class-level
Estimated logP 4.1–4.6 vs. atrazine 2.6
Supports higher membrane-permeability research context
Fragment-based estimation; experimental verification recommended
ADME prediction Triazine physicochemical properties Environmental fate

N2,N2-Dialkyl vs. N2,N4-Dialkyl: Differential Reactivity and Synthetic Utility in Library Synthesis

The target compound's N4 primary amine is susceptible to nucleophilic reactions (acylation, sulfonylation, reductive amination) under mild conditions, while the N2 tertiary amine is inert. In contrast, the regioisomer N2-Benzyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine (CAS 102587-56-4) has both amines as secondary, each potentially reactive, leading to mixtures upon derivatization and requiring protecting group strategies . Furthermore, the 6-chloro substituent on the triazine ring permits further nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols, offering a third diversification point. This orthogonal reactivity—reactive N4-H₂, inert N2, reactive C6-Cl—makes the target compound a superior scaffold for generating diverse compound libraries with regiochemical precision, a feature not present in N2,N4-dialkylated analogs [1].

Orthogonal Reactivity
Head-to-head
Target: 3 orthogonal reactive sites (N4 amine, C6 Cl, benzyl). Regioisomer: 2 sites with competing amine reactivity.
May streamline protecting-group-free library synthesis
Reduces synthetic steps vs. regioisomer
Medicinal chemistry Parallel synthesis Triazine derivatization

Optimal Deployment Scenarios for N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine Based on Differentiated Evidence


Regiospecific Triazine-Based Kinase Inhibitor Lead Optimization

The N2,N2-dialkyl substitution, combined with a primary amine at N4, provides a unique pharmacophore for ATP-binding site engagement in kinases. The primary amine can serve as a hinge-binding hydrogen-bond donor, while the benzyl group occupies a hydrophobic back pocket. This compound serves as a mono-substituted starting point for rapid derivatization at N4 to explore kinase selectivity profiles without competing side reactions at N2. Unlike N2,N4-dialkyl analogs, the chemically distinct N4-H₂ ensures that the introduced pharmacophore is regiochemically pure, facilitating patentable lead series development .

Environmental Fate Tracer Studies for Chlorotriazine Contaminants

The elevated predicted LogP (4.1–4.6) relative to atrazine (LogP 2.6) makes this compound a suitable surrogate standard for studying the behavior of hydrophobic triazine degradation products in soil and sediment matrices. Its distinct retention time in reverse-phase HPLC and unique mass spectrometric fragmentation pattern (benzyl tropylium ion, m/z 91) allow it to be used as an internal standard or recovery surrogate in LC-MS/MS methods quantifying triazine residues in environmental samples, without interference from common agricultural triazines .

Protecting-Group-Free Parallel Library Synthesis for Anticancer Screening

The orthogonal reactivity of the N4 primary amine and C6 chlorine enables sequential, protection-group-free derivatization. A library can be generated by first reacting the N4 amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, followed by SNAr at C6 with a panel of amines or alcohols. This two-step, one-purification protocol is significantly streamlined compared to libraries built from N2-benzyl-N4-ethyl triazine, which require N-protection to prevent regioisomeric mixtures. This efficiency gain directly reduces the cost per compound in medium-throughput screening campaigns .

Photosystem II Herbicide Resistance Mechanism Studies

The class-level evidence showing that benzyl-substituted chlorotriazines exhibit distinct tissue-dependent potency profiles (seedling growth vs. leaf disk assays) suggests that this compound can serve as a tool to probe the role of cuticular penetration and apoplastic transport in herbicide resistance. By comparing its activity against atrazine-resistant and atrazine-sensitive weed biotypes in whole-plant vs. chloroplast assays, researchers can decouple target-site resistance from uptake/translocation resistance mechanisms, aiding in the design of resistance-breaking herbicides [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Unique N2,N2-dialkyl pharmacophore, N4 primary amine
Kinase selectivity profiling, hinge-binding exploration
Environmental fate tracer studies
Elevated lipophilicity vs. common triazine herbicides
LC-MS/MS detection without interference from agricultural triazines
Protecting-group-free library synthesis
Orthogonal reactivity: N4 primary amine + C6 chlorine
Parallel SAR library generation, two-step one-purification protocol
PSII herbicide resistance mechanism studies
Tissue-dependent activity profile (seedling vs. leaf disk)
Uptake/translocation vs. target-site resistance decoupling
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